![molecular formula C12H9F3N2 B1451057 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine CAS No. 641570-84-5](/img/structure/B1451057.png)
4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine
Overview
Description
4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine (4-3-P3-TFMB) is an organic compound with a unique structure that has been gaining interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound containing a pyridine ring and a trifluoromethylbenzene moiety, and is a derivative of the parent compound pyridine. 4-3-P3-TFMB has been studied for its potential use in the synthesis of pharmaceuticals, materials science, and other applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Nilotinib Synthesis : The compound has been utilized in the synthesis of Nilotinib, a highly selective tyrosine kinase inhibitor, demonstrating its relevance in the pharmaceutical synthesis sector (Yu Yankun et al., 2011).
Material Science and Engineering
- Corrosion Inhibition : Schiff bases derived from pyridine compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic medium, highlighting their potential in materials protection and engineering (Manilal Murmu et al., 2019).
- Luminescent Materials : Pyridyl substituted compounds exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, making them candidates for luminescent material applications (A. Srivastava et al., 2017).
Organic Synthesis
- Trifluoromethyl-substitution : Research has extended the methodology for trifluoromethyl substitution to pyridines, showcasing the versatility of pyridine derivatives in organic synthesis (F. Cottet, M. Schlosser, 2002).
Medicinal Chemistry
- Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine were synthesized and demonstrated potential as anticonvulsant agents, indicating the therapeutic applications of pyridine derivatives (S. Pandey, R. Srivastava, 2011).
Polymer Science
- Polyimide Synthesis : Pyridine-containing diamine monomers have been used to synthesize organo-soluble, fluorinated aromatic poly(ether-imide)s, illustrating their importance in high-performance polymer development (Xiaolong Wang et al., 2008).
properties
IUPAC Name |
4-pyridin-3-yl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)11-6-9(16)3-4-10(11)8-2-1-5-17-7-8/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFIGJVJFKAETB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231858 | |
Record name | Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
641570-84-5 | |
Record name | Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641570-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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